molecular formula C9H11ClN2O2 B6291661 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95% CAS No. 2413374-85-1

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%

Cat. No. B6291661
CAS RN: 2413374-85-1
M. Wt: 214.65 g/mol
InChI Key: YLQIRJVQWUIGAT-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H6N2 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-b]pyridine, Pyrrolo(2,3-b)pyridine, and 1,7-Dideazapurine .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride are complex and involve multiple steps . The compound has shown potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride include a molecular weight of 118.1359 . The compound has an IUPAC Standard InChI of InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

The compound is used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them is an attractive strategy for cancer therapy .

Breast Cancer Therapy

In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

Hepatocellular Carcinoma Treatment

1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells .

Antileishmanial Agents

2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which can be synthesized using a similar structure to the compound , have shown potential as antileishmanial agents . They have been evaluated for their efficacy against visceral leishmaniasis (VL) .

Diabetes and Related Disorders

The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Other Cancer Therapies

Recent studies have shown that 1H-pyrrolo[2,3-b]pyridine analogues have inhibitory activity against different cancer cell lines .

Future Directions

The future directions for the research on 1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride could involve further exploration of its potential as a therapeutic agent, especially in the context of cancer therapy . More research is needed to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

1-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-11-5-4-6-2-3-7(9(12)13)10-8(6)11;/h2-3H,4-5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQIRJVQWUIGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1N=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride

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